molecular formula C10H11N3 B14302951 6-Azido-1,2,3,4-tetrahydronaphthalene CAS No. 117103-54-5

6-Azido-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14302951
CAS No.: 117103-54-5
M. Wt: 173.21 g/mol
InChI Key: LJBIYTMVXKOVTK-UHFFFAOYSA-N
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Description

6-Azido-1,2,3,4-tetrahydronaphthalene is a bicyclic aromatic compound featuring a partially saturated naphthalene core substituted with an azide (-N₃) group at the 6-position. This compound is of significant interest in synthetic organic chemistry due to its utility as a precursor in photolytic reactions to generate nitrogen-containing heterocycles, such as benzazepines and thienoazepines . Its synthesis typically involves the reduction of nitro derivatives or diazotization followed by azide substitution, as demonstrated in the preparation of 6-azido-2,3-dihydrobenzo[b]thiophene .

Properties

CAS No.

117103-54-5

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6-azido-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H11N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2

InChI Key

LJBIYTMVXKOVTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-1,2,3,4-tetrahydronaphthalene typically involves the azidation of 1,2,3,4-tetrahydronaphthalene. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the tetrahydronaphthalene ring. This reaction can be facilitated by using azidotrimethylsilane (TMSN3) as the azide source in the presence of a catalyst like copper(II) triflate (Cu(OTf)2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale azidation processes using continuous-flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of azidation reactions more safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Azido-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like sodium azide (NaN3) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro-1,2,3,4-tetrahydronaphthalene.

    Reduction: Amino-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted tetrahydronaphthalenes depending on the substituent introduced.

Scientific Research Applications

6-Azido-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azido-1,2,3,4-tetrahydronaphthalene involves the reactivity of the azide group. Azides are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes to form stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Comparisons

6-Azido vs. Brominated Derivatives
  • 6-Azido-1,2,3,4-tetrahydronaphthalene : The azide group enables photolytic cleavage to form nitrene intermediates, which undergo intramolecular cyclization to yield benzazepines (e.g., 1,2,3,4-tetrahydro-1H-3-benzazepines) . This reactivity is distinct from halogenated analogs.
  • Brominated Analogs (e.g., 5,8-dibromo-1-oxo-1,2,3,4-tetrahydronaphthalene) : Bromination at the 5- and 8-positions of the benzannelated ring enhances electrophilic aromatic substitution. These derivatives exhibit stability and utility as stabilizing agents for cholera sera, attributed to their electron-withdrawing bromo substituents .
Azido vs. Methyl-Substituted Derivatives
  • 1,3-Dimethylnaphthalene : Unlike the azido derivative, methyl groups enhance hydrophobicity and are used in environmental analysis as reference standards . The absence of reactive functional groups limits its application in cyclization reactions.
  • This compound : The azide group introduces photochemical reactivity, enabling applications in medicinal chemistry for heterocycle synthesis .

Market and Industrial Relevance

  • 1,2,3,4-Tetrahydronaphthalene (Parent Compound) : Widely utilized in fragrance and polymer industries, with a robust global market presence in Europe and Asia .

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